

Spectroscopic Profile of Phenoxyacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenoxyacetonitrile**

Cat. No.: **B046853**

[Get Quote](#)

An in-depth guide to the spectral characteristics of **phenoxyacetonitrile**, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **phenoxyacetonitrile**, alongside detailed experimental protocols and a visualization of a key synthetic pathway.

Introduction

Phenoxyacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, featuring a phenoxy group attached to an acetonitrile moiety, imparts unique reactivity and biological properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide presents a consolidated repository of its spectral data, detailed methodologies for data acquisition, and a visual representation of its synthesis.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data for **phenoxyacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.28	m	2H	Ar-H (meta)
7.03 - 6.98	m	1H	Ar-H (para)
6.95 - 6.92	m	2H	Ar-H (ortho)
4.75	s	2H	O-CH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Assignment
157.0	Ar-C (ipso, attached to O)
129.7	Ar-C (meta)
122.0	Ar-C (para)
116.5	CN
115.0	Ar-C (ortho)
51.8	O-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **phenoxyacetonitrile** is characterized by several key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for **Phenoxyacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060 - 3040	Medium	Aromatic C-H stretch
~2930	Weak	Aliphatic C-H stretch
~2250	Medium	C≡N (nitrile) stretch
~1600, ~1490	Strong	Aromatic C=C bending
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1030	Strong	Aryl-O-C stretch (symmetric)
~750, ~690	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. The mass spectrum of **phenoxyacetonitrile** would show a molecular ion peak corresponding to its molecular weight (133.15 g/mol).[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for **Phenoxyacetonitrile**

m/z	Relative Intensity (%)	Proposed Fragment
133	Moderate	[M] ⁺ (Molecular Ion)
94	High	[C ₆ H ₅ OH] ⁺ (Phenol)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
65	Moderate	[C ₅ H ₅] ⁺
51	Moderate	[C ₄ H ₃] ⁺

Experimental Protocols

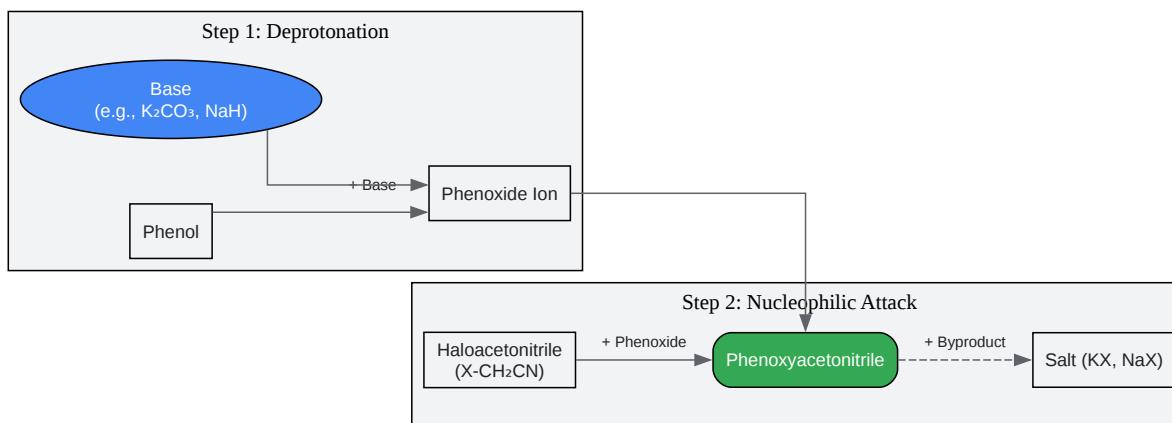
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A solution of **phenoxyacetonitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - ^1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **phenoxyacetonitrile**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded and subsequently subtracted from the sample spectrum. Data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **phenoxyacetonitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 μL) is injected into the GC, which separates the components of the sample. A common setup utilizes a capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 250°C).

- Mass Spectrometry (MS): The separated components from the GC elute directly into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Synthesis Pathway Visualization

Phenoxyacetonitrile is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to attack an haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

[Click to download full resolution via product page](#)

Williamson Ether Synthesis of **Phenoxyacetonitrile**

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the identification and characterization of **phenoxyacetonitrile**. The detailed NMR, IR, and MS data serve as a reliable reference for quality control and structural verification. The generalized experimental protocols offer a starting point for researchers to acquire high-quality

spectral data. Furthermore, the visualization of the Williamson ether synthesis provides a clear understanding of a primary route to this important chemical intermediate. This technical guide is intended to support the ongoing research and development efforts in fields where **phenoxyacetonitrile** plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Phenoxyacetonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046853#spectroscopic-data-of-phenoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com